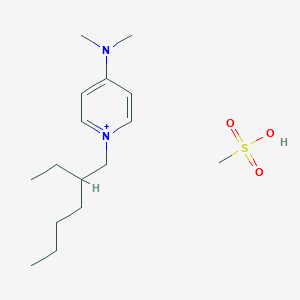

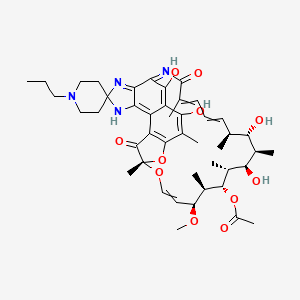

![molecular formula C₁₇H₁₂ClNO₂ B1141125 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 934996-79-9](/img/structure/B1141125.png)

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Vue d'ensemble

Description

5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, also known as 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is a heterocyclic compound that is commonly used in scientific research. This compound has a wide range of applications in the scientific community, and its unique properties make it an attractive option for use in lab experiments.

Applications De Recherche Scientifique

Treatment of Schizophrenia

Asenapine is a second-generation (atypical) antipsychotic medication used for the treatment of schizophrenia . The efficacy profile of Asenapine is well characterized in a number of clinical trials .

Management of Agitation

Asenapine has been used off-label for the management of agitation .

Transdermal Application

Transdermal Asenapine was approved by the US Food and Drug Administration in 2019 for the treatment of schizophrenia in adults . The patch needs to be changed once daily .

Antiviral Activity

Indole derivatives, which include Asenapine, have shown antiviral activity .

Antitubercular Activity

Some indole derivatives, including Asenapine, have demonstrated in vitro antitubercular activity .

Mécanisme D'action

Target of Action

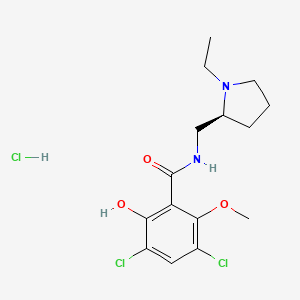

2,3-Dihydro-1-oxo Asenapine, also known as 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one or 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is an atypical antipsychotic that primarily targets serotonin (5HT2A) and dopamine (D2) receptors . It exhibits more potent activity with serotonin receptors than dopamine .

Mode of Action

Asenapine acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activation by natural neurotransmitters . This antagonism has been shown to enhance the efflux of dopamine (DA) and acetylcholine (Ach) in rat brains .

Biochemical Pathways

The antagonistic action of asenapine on serotonin and dopamine receptors disrupts the normal functioning of these neurotransmitter systems. This disruption can affect various biochemical pathways in the brain, leading to changes in mood, cognition, and behavior .

Pharmacokinetics

Asenapine is rapidly absorbed when administered sublingually . The compound is metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . It is excreted in the urine (~50%) and feces (~40%) . The time to peak concentration for sublingual administration is 0.5 to 1.5 hours , and the terminal half-life is approximately 24 hours .

Propriétés

IUPAC Name |

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFINICFHHBHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

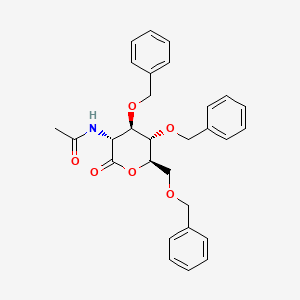

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

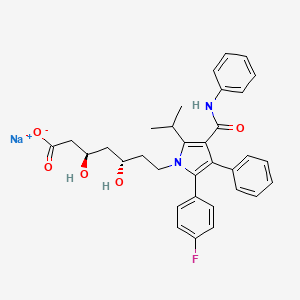

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)